molecular formula C11H13NO2 B3096263 4-(2-Phenylethyl)-1,3-oxazolidin-2-one CAS No. 1276027-20-3

4-(2-Phenylethyl)-1,3-oxazolidin-2-one

Cat. No.: B3096263
CAS No.: 1276027-20-3
M. Wt: 191.23 g/mol
InChI Key: CKGKYMIEOZTWBW-UHFFFAOYSA-N
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Description

4-(2-Phenylethyl)-1,3-oxazolidin-2-one ( 1276027-20-3) is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It features a 2-phenylethyl substituent on the oxazolidinone ring, a structural motif shared with other specialized research compounds . As a chiral oxazolidinone derivative, this compound is of significant interest in modern synthetic and medicinal chemistry. Oxazolidinones are a well-established class of synthetic auxiliaries, widely used for stereocontrol in a variety of transformations, including aldol, alkylation, and Diels-Alder reactions . The specific research applications and biological activity profile for this particular analogue are an area of ongoing investigation. It is supplied as a high-purity material for research purposes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-phenylethyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11-12-10(8-14-11)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGKYMIEOZTWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advancements for 4 2 Phenylethyl 1,3 Oxazolidin 2 One

Strategies for the Construction of the 1,3-Oxazolidin-2-one Ring System

The formation of the 1,3-oxazolidin-2-one heterocyclic core is a critical step in the synthesis of the target compound. Various synthetic routes have been developed, each with its own advantages and applications.

Cyclization Reactions of Amino Alcohol Precursors

A foundational approach to the synthesis of 1,3-oxazolidin-2-ones involves the cyclization of β-amino alcohol precursors. This method is widely utilized due to the ready availability of the starting materials. The cyclization is typically achieved through the use of phosgene (B1210022) or its derivatives, which react with the amino and hydroxyl groups to form the cyclic carbamate (B1207046). However, due to the hazardous nature of phosgene, several alternative, more environmentally benign phosgene-free methods have been developed. These can include the use of reagents like dialkyl carbonates or carbon dioxide in the presence of a suitable catalyst. ionike.comnih.gov A key advantage of this strategy is the ability to introduce stereocenters from the amino alcohol precursor, which can be carried through to the final oxazolidinone product. nih.gov

Coupling Reactions of Epoxides and Isocyanates for Oxazolidinone Formation

The [3+2] cycloaddition of epoxides and isocyanates presents an atom-economical pathway to 1,3-oxazolidin-2-ones. nih.govorganic-chemistry.org This reaction is often facilitated by a catalyst to achieve high yields and regioselectivity. A variety of catalysts have been employed, including bifunctional phase-transfer catalysts and tetraarylphosphonium salts. nih.govorganic-chemistry.org The choice of catalyst can significantly influence the reaction conditions, with some systems operating at elevated temperatures. nih.gov For instance, chromium(salphen) complexes have been shown to be effective catalysts for this transformation. whiterose.ac.uk The reaction between an epoxide and an isocyanate can lead to two regioisomeric products, and controlling the regioselectivity is a key challenge in this approach.

Catalytic Systems for Epoxide and Isocyanate Coupling
Catalyst SystemTypical Reaction ConditionsKey Features
Bifunctional Phase-Transfer CatalystsPhCl, 100 °C, 12 hGood to high yields (up to 92%). nih.gov
Tetraarylphosphonium Salts (TAPS)Varies with substratesHigh regioselectivity and efficiency. organic-chemistry.org
Chromium(salphen) ComplexToluene, 80 °C, 4 hEffective at low catalyst loading (1.5 mol%). whiterose.ac.uk

Metal-Catalyzed Approaches

Metal catalysis offers a powerful toolkit for the synthesis of 1,3-oxazolidin-2-ones, enabling reactions that are often difficult to achieve through other means.

Palladium-Catalyzed N-Arylation: This method is used to introduce an aryl group onto the nitrogen atom of a pre-existing 2-oxazolidinone (B127357) ring. The reaction typically involves the coupling of an aryl bromide with the 2-oxazolidinone in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.org This approach is valuable for the synthesis of N-aryl-2-oxazolidinones.

Organoiodine(I/III) Catalysis: Metal-free, enantioselective intermolecular oxyamination of alkenes can be achieved using organoiodine(I/III) chemistry. This process utilizes a bifunctional N,O-nucleophile to construct the oxazolidinone ring with high enantioselectivity. organic-chemistry.org

Chiral Organoselenium Catalysis: Chiral organoselenium compounds can catalyze the synthesis of enantioenriched 2-oxazolidinones from N-Boc protected amines and alkenes. organic-chemistry.org

Organocatalytic Methods for Stereoselective Oxazolidinone Synthesis

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, including 1,3-oxazolidin-2-ones. These methods avoid the use of metals and often proceed under mild conditions with high stereoselectivity. An efficient, catalytic asymmetric approach to chiral oxazolidinones has been developed featuring organocatalytic, highly enantioselective aldol (B89426) and Beckman rearrangement reactions. nih.govfigshare.com Another organocatalytic cascade reaction involves the use of stable sulfur ylides and nitro-olefins, catalyzed by thiourea (B124793) and N,N-dimethylaminopyridine, to produce oxazolidinones with high diastereoselectivity. acs.org

Comparison of Synthetic Strategies for the 1,3-Oxazolidin-2-one Ring
MethodologyPrecursorsKey AdvantagesPotential Challenges
Cyclization of Amino Alcoholsβ-amino alcoholsReadily available starting materials, stereocontrol from precursor. nih.govUse of hazardous reagents like phosgene in traditional methods. nih.gov
Epoxide-Isocyanate CouplingEpoxides, isocyanatesAtom-economical. nih.govRegioselectivity control, sometimes harsh conditions. nih.gov
Metal-Catalyzed ApproachesVaries (e.g., alkenes, aryl halides)High efficiency and functional group tolerance. organic-chemistry.orgMetal contamination in the final product.
Organocatalytic MethodsVaries (e.g., aldehydes, nitro-olefins)Metal-free, high stereoselectivity. nih.govacs.orgCatalyst loading and turnover numbers.

Stereoselective Installation of the 2-Phenylethyl Moiety

Once the 1,3-oxazolidin-2-one ring is formed, the next critical step is the introduction of the 2-phenylethyl group at the C-4 position in a stereoselective manner.

Regioselective Functionalization at the C-4 Position

The regioselective functionalization of the 1,3-oxazolidin-2-one ring is crucial for the synthesis of 4-(2-phenylethyl)-1,3-oxazolidin-2-one. This can be achieved by starting with a precursor that already contains the desired phenylethyl group or by introducing it onto a pre-formed oxazolidinone ring. For instance, starting with an amino alcohol that bears the phenylethyl group at the appropriate position allows for the direct formation of the target molecule upon cyclization.

Alternatively, if a generic 1,3-oxazolidin-2-one is synthesized first, the 2-phenylethyl group can be introduced through an alkylation reaction. This would typically involve the deprotonation of the C-4 position to form a nucleophile, followed by reaction with a suitable electrophile such as 2-phenylethyl bromide. The success of this approach hinges on the ability to achieve regioselective deprotonation and subsequent alkylation at the C-4 position over other potential sites, such as the nitrogen atom. The choice of base and reaction conditions is critical in directing the regioselectivity of this functionalization. rsc.org

Derivatization from Pre-formed Oxazolidinone Scaffolds

The synthesis of this compound can be conceptually approached through the derivatization of a pre-existing oxazolidinone ring. However, direct alkylation at the C4 position of a simple 1,3-oxazolidin-2-one is not a commonly employed strategy due to challenges in achieving regioselectivity and controlling stereochemistry. The primary route to 4-substituted oxazolidin-2-ones involves the cyclization of corresponding β-amino alcohols.

A plausible, though less direct, derivatization approach would involve the modification of a related, pre-formed 4-substituted oxazolidinone. For instance, a precursor such as (S)-4-benzyl-1,3-oxazolidin-2-one could potentially undergo transformations at the benzylic position, although this is not a standard method for introducing a phenylethyl group. A more practical and widely adopted strategy involves starting with the appropriate amino alcohol, (S)-2-amino-4-phenyl-1-butanol, and subsequently forming the oxazolidinone ring. This method ensures the correct placement and stereochemistry of the phenylethyl substituent.

The general synthesis of 4-substituted oxazolidin-2-ones from β-amino alcohols is well-established. This typically involves the reaction of the amino alcohol with a phosgene equivalent, such as diethyl carbonate or triphosgene, in the presence of a base. orgsyn.org This cyclization reaction proceeds via the formation of a carbamate intermediate, which then undergoes intramolecular nucleophilic attack to form the five-membered ring.

PrecursorReagentConditionsProduct
(S)-2-amino-4-phenyl-1-butanolDiethyl carbonate, K₂CO₃Heat(S)-4-(2-Phenylethyl)-1,3-oxazolidin-2-one
(S)-2-amino-4-phenyl-1-butanolTriphosgene, Et₃NCH₂Cl₂, 0 °C to rt(S)-4-(2-Phenylethyl)-1,3-oxazolidin-2-one

Advanced Synthetic Techniques and Reaction Conditions

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of oxazolidin-2-ones, which are applicable to the preparation of this compound.

Microwave-Assisted Synthesis of Oxazolidin-2-ones

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. The synthesis of 4-substituted oxazolidin-2-ones from β-amino alcohols and diethyl carbonate can be effectively accelerated under microwave conditions. nih.gov This method offers a rapid and efficient alternative to conventional heating. nih.gov

For the synthesis of this compound, the corresponding amino alcohol, 2-amino-4-phenyl-1-butanol, would be subjected to microwave irradiation in the presence of a carbonate source and a catalytic amount of base. This approach is expected to provide the desired product in high yield with a considerably shorter reaction time compared to traditional methods. beilstein-archives.orgresearchgate.net

ReactantsConditionsAdvantages
2-Amino-4-phenyl-1-butanol, Diethyl carbonateMicrowave irradiation, Base catalystReduced reaction time, Improved yields, Energy efficiency

Solvent-Free and Green Chemistry Approaches in Oxazolidinone Synthesis

In line with the principles of green chemistry, efforts have been made to develop solvent-free and more sustainable methods for oxazolidinone synthesis. One such approach involves the use of dimethyl carbonate (DMC) as both a reagent and a solvent. nih.gov DMC is a non-toxic and biodegradable alternative to hazardous phosgene and its derivatives. rsc.orgfrontiersin.org The reaction of β-amino alcohols with DMC in the presence of a suitable catalyst can afford oxazolidin-2-ones with methanol (B129727) as the only byproduct. researchgate.net

Another green approach utilizes deep eutectic solvents (DESs) as both the catalyst and reaction medium. researchgate.net These biodegradable and low-cost solvent systems can facilitate the three-component reaction of an epoxide, an amine, and a carbonate source to yield oxazolidinones. While not yet specifically reported for this compound, these green methodologies hold significant promise for its environmentally benign production.

ApproachKey FeaturesEnvironmental Benefits
Dimethyl Carbonate (DMC)Phosgene-free, often solventlessNon-toxic reagent, biodegradable, minimal waste
Deep Eutectic Solvents (DES)Recyclable solvent/catalyst systemBiodegradable, low cost, reduced solvent waste

Methodologies for Analog and Derivative Preparation

The preparation of analogs and derivatives of this compound can be achieved by modifying either the phenylethyl side chain or the oxazolidinone ring itself.

Modification of the phenylethyl group would typically involve starting with a different amino alcohol precursor. For example, using a substituted 2-amino-4-phenyl-1-butanol would lead to analogs with substituents on the phenyl ring.

Derivatization of the oxazolidinone ring most commonly occurs at the nitrogen atom (N3 position). The N-H proton of this compound is weakly acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile. This allows for the introduction of a wide variety of substituents at the N3 position, leading to a diverse range of N-substituted analogs. Common derivatization reactions include:

N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., NaH, K₂CO₃) to introduce alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides to introduce acyl groups.

N-Arylation: Copper- or palladium-catalyzed cross-coupling reactions with aryl halides to introduce aryl groups.

N-Sulfonylation: Reaction with sulfonyl chlorides to introduce sulfonyl groups.

These derivatization strategies provide access to a library of compounds with potentially altered biological activities and physicochemical properties.

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl halide, BaseN-Alkyl-4-(2-phenylethyl)-1,3-oxazolidin-2-one
N-AcylationAcyl chloride/anhydride (B1165640), BaseN-Acyl-4-(2-phenylethyl)-1,3-oxazolidin-2-one
N-ArylationAryl halide, Cu/Pd catalyst, BaseN-Aryl-4-(2-phenylethyl)-1,3-oxazolidin-2-one
N-SulfonylationSulfonyl chloride, BaseN-Sulfonyl-4-(2-phenylethyl)-1,3-oxazolidin-2-one

Stereochemical Aspects and Asymmetric Synthesis of 4 2 Phenylethyl 1,3 Oxazolidin 2 One Analogs

Analysis of Stereogenic Centers within the 4-(2-Phenylethyl)-1,3-oxazolidin-2-one Framework

The fundamental structure of this compound contains a single stereogenic center at the C4 position of the oxazolidinone ring. The substituent at this position, in this case, a phenylethyl group, dictates the spatial orientation and, consequently, the R or S configuration of the molecule.

The presence of this C4 stereocenter is pivotal. When the oxazolidinone ring is used as a chiral auxiliary, this center effectively controls the stereochemical outcome of reactions at a remote site, such as the α-carbon of an N-acyl chain. rsc.orgacs.org The substituent at C4 creates a chiral environment that sterically hinders one face of the enolate derived from the N-acyl group, directing incoming electrophiles to the opposite face with high diastereoselectivity. santiago-lab.com The predictable nature of this facial bias is a primary reason for the widespread use of these auxiliaries in asymmetric synthesis. williams.edu

In more complex analogs, additional stereocenters can be introduced at the C5 position or within the C4-substituent itself. The synthesis of such multi-chiral systems requires methods that can control both relative and absolute stereochemistry, often involving the creation of 4,5-disubstituted oxazolidinones. mdpi.com

Diastereoselective Synthesis Approaches to Substituted Oxazolidinones

Diastereoselective methods are employed when a new stereocenter is formed in a molecule that already contains one or more stereocenters. The goal is to control the relative configuration of the newly formed chiral center.

The most prominent application of the oxazolidinone framework is its role as a chiral auxiliary, famously developed by David A. Evans. nih.govwikipedia.org These "Evans auxiliaries" are typically derived from readily available chiral β-amino alcohols, such as L-valinol or L-phenylalaninol. nih.gov The synthesis involves acylation of the nitrogen atom, followed by stereoselective functionalization of the acyl group. santiago-lab.com

A key reaction is the diastereoselective alkylation of the corresponding N-acyl imide enolate. acs.org Deprotonation of the N-acyl oxazolidinone with a strong base generates a rigid, chelated enolate, where the C4-substituent blocks one face of the molecule. acs.org Subsequent reaction with an electrophile, like an alkyl halide, proceeds with high diastereoselectivity. rsc.orgacs.org

Table 1: Examples of Diastereoselective Alkylation using Evans Auxiliaries

Chiral Auxiliary Electrophile Product Diastereomeric Ratio (dr) Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Propionyl chloride, then Benzyl (B1604629) bromide >99:1 wikipedia.org
(4S)-4-benzyl-2-oxazolidinone Propionic anhydride (B1165640), then Allyl iodide 98:2 acs.org

This is an interactive table. The data is illustrative of typical results found in the literature.

Similarly, Evans auxiliaries provide excellent stereocontrol in asymmetric aldol (B89426) reactions. wikipedia.orgscielo.org.mx The formation of boron enolates leads to a chair-like six-membered transition state, where the aldehyde substituent is oriented pseudo-equatorially to minimize steric interactions with the auxiliary's C4-substituent, resulting in predictable syn-aldol products. illinoisstate.edu After the desired transformation, the chiral auxiliary can be cleaved under mild conditions to reveal the enantiomerically enriched carboxylic acid, alcohol, or other functional groups. acs.org

In substrate-controlled synthesis, the chirality of the starting material dictates the stereochemical outcome of the reaction. Enantiomerically pure oxazolidinones can be synthesized from chiral precursors where the stereocenter is already established. A common and effective strategy involves the cyclization of chiral 1,2-amino alcohols. rsc.org These precursors are often derived from the "chiral pool," such as α-amino acids. williams.edu

Another approach utilizes chiral aziridines. For instance, enantiomerically pure N-protected aziridine-2-methanols can undergo intramolecular cyclization with reagents like phosgene (B1210022), leading to the formation of 4-substituted oxazolidinones in high yields and with retention of stereochemistry. bioorg.org Similarly, Sharpless asymmetric dihydroxylation of O-allylcarbamates, followed by intramolecular cyclization, provides a novel and efficient route to chiral 4-substituted 2-oxazolidinones. ingentaconnect.com Palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives is another method that generates cis-disubstituted products with good to excellent diastereoselectivity, preserving the enantiomeric purity of the substrate. nih.gov

Enantioselective Synthesis Methodologies

Enantioselective methods create a chiral product from an achiral starting material through the influence of a chiral catalyst or resolving agent.

Asymmetric catalysis offers an elegant and atom-economical approach to chiral oxazolidinones. A notable method is the asymmetric hydrogenation of prochiral 2-oxazolones (the unsaturated precursors to 2-oxazolidinones). rsc.org Using a chiral catalyst, such as a ruthenium(II)-NHC complex, the hydrogenation can proceed with high enantioselectivity, directly installing the stereocenter at the C4 position. rsc.org This method has been shown to be effective for a variety of substrates, achieving excellent enantiomeric excesses (ee) and yields. rsc.org

Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of 2-Oxazolones

Substrate (R group on oxazolone) Catalyst System Enantiomeric Excess (ee) Yield Reference
Isopropyl Ru(II)-NHC 91% 95% rsc.org
Cyclohexyl Ru(II)-NHC 94% 92% rsc.org

This is an interactive table. The data is based on published research findings. rsc.org

Other catalytic methods include the cycloaddition of isocyanates and epoxides catalyzed by chiral complexes and the enantioselective oxyamination of alkenes. organic-chemistry.org These catalytic approaches avoid the need for stoichiometric chiral auxiliaries, aligning with the principles of green chemistry. researchgate.net

Chiral resolution is a process for separating a racemic mixture into its constituent enantiomers. wikipedia.org While asymmetric synthesis is often preferred, resolution remains a practical method, especially on an industrial scale. rsc.org

For oxazolidinones, chiral resolution is commonly achieved using chromatographic techniques. Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) can effectively separate enantiomers. nih.gov For example, an amylose-based chiral stationary phase has been successfully used to separate the enantiomers of a novel oxazolidinone antibacterial agent. nih.gov

Capillary electrophoresis (CE) is another powerful analytical technique for enantioseparation. nih.gov Using chiral selectors, such as modified cyclodextrins, baseline separation of oxazolidinone enantiomers can be achieved with high efficiency and short analysis times. nih.gov A study on four oxazolidinone enantiomeric pairs found that heptakis-(6-sulfo)-β-cyclodextrin was a highly effective chiral selector for five of the six pairs. nih.gov

A classical method for resolution involves the formation of diastereomeric salts. wikipedia.org If the oxazolidinone structure contains a suitable acidic or basic handle, it can be reacted with a chiral resolving agent (e.g., tartaric acid for a base, or a chiral amine for an acid) to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org

Chemical Reactivity and Transformational Chemistry of 4 2 Phenylethyl 1,3 Oxazolidin 2 One

Reactions Involving the 1,3-Oxazolidin-2-one Ring System

The 1,3-oxazolidin-2-one moiety is a versatile functional group that participates in a range of chemical transformations. These reactions are crucial for the modification of the core structure and for the synthesis of more complex molecules.

The carbonyl group at the C2 position of the oxazolidinone ring is an electrophilic center, making it a target for nucleophilic attack. While direct addition to the carbonyl is possible, a more common reaction involves the N-acylation of the oxazolidinone followed by reactions at the acyl group, where the oxazolidinone acts as a chiral auxiliary.

In a general sense, the nitrogen atom of the oxazolidinone can be acylated to form an N-acyl oxazolidinone. This activation enhances the electrophilicity of the acyl carbonyl group, making it susceptible to attack by various nucleophiles. The stereochemistry of these reactions is often controlled by the chiral center at C4 of the oxazolidinone ring.

For instance, N-acylated oxazolidinones can undergo highly diastereoselective aldol (B89426) reactions. The enolate, formed by deprotonation of the α-carbon of the acyl group, reacts with aldehydes to produce syn- or anti-aldol adducts, depending on the reaction conditions and the nature of the Lewis acid used.

Table 1: Examples of Nucleophilic Addition Reactions to N-Acyl Oxazolidinone Derivatives This table presents generalized data for analogous N-acyl oxazolidinone systems, as specific data for the 4-(2-phenylethyl) derivative is not readily available in the literature.

Nucleophile/ElectrophileReagents and ConditionsProduct TypeDiastereoselectivity
Aldehyde (Aldol Reaction)Lewis Acid (e.g., TiCl₄), Base (e.g., DIPEA)β-Hydroxy amideHigh (syn or anti)
Alkyl Halide (Alkylation)Strong Base (e.g., NaHMDS), Alkyl Halideα-Alkylated amideHigh

The oxazolidinone ring can be opened under various conditions, providing access to a range of functionalized products. These reactions often involve nucleophilic attack at the carbonyl carbon, leading to the cleavage of the C2-O1 or C2-N3 bond.

Hydrolysis of the oxazolidinone ring, typically under acidic or basic conditions, can yield the corresponding amino alcohol. For 4-(2-phenylethyl)-1,3-oxazolidin-2-one, this would result in 4-phenyl-2-aminobutanol. The rate and mechanism of hydrolysis can be influenced by factors such as pH and the presence of catalysts.

Reductive cleavage of the oxazolidinone ring is another important transformation. Treatment with reducing agents like lithium aluminum hydride can lead to the formation of N-methylated amino alcohols. The specific products formed depend on the nature of the reducing agent and the reaction conditions. For example, reductive cleavage of N-acyloxazolidinones is a common method for obtaining chiral alcohols, aldehydes, or carboxylic acids after the auxiliary has served its purpose in an asymmetric synthesis.

Table 2: Ring-Opening Reactions of Oxazolidinone Derivatives This table illustrates general ring-opening reactions for oxazolidinone systems, as specific examples for this compound are not widely documented.

Reaction TypeReagents and ConditionsProduct Type
HydrolysisAcid or BaseAmino alcohol
Reductive CleavageStrong Hydride Reagents (e.g., LiAlH₄)N-Methyl amino alcohol
AminolysisAminesAmides and Amino alcohols

While the 1,3-oxazolidin-2-one ring itself is not a typical diene or dipolarophile, its N-acylated derivatives, particularly those with α,β-unsaturation in the acyl group, are excellent substrates for cycloaddition reactions. These reactions are highly valuable for the construction of complex cyclic systems with a high degree of stereocontrol.

For example, N-acryloyl derivatives of chiral oxazolidinones are widely used as dienophiles in asymmetric Diels-Alder reactions. nih.gov The stereochemical outcome of these reactions is directed by the chiral auxiliary, leading to the formation of enantiomerically enriched cyclohexene (B86901) derivatives. The reaction is often catalyzed by Lewis acids, which coordinate to the carbonyl oxygen of the acryloyl group, thereby lowering the LUMO energy and enhancing the reactivity and selectivity of the dienophile.

Similarly, N-cinnamoyl or other α,β-unsaturated N-acyl derivatives can participate in 1,3-dipolar cycloadditions with dipoles such as nitrones or azomethine ylides to furnish five-membered heterocyclic rings like isoxazolidines and pyrrolidines, respectively.

Table 3: Cycloaddition Reactions of N-Acyl Oxazolidinone Derivatives This table provides generalized examples of cycloaddition reactions involving N-unsaturated acyl oxazolidinones, as specific data for the 4-(2-phenylethyl) derivative is not detailed in the literature.

Cycloaddition TypeDiene/DipoleReagents and ConditionsProduct Type
Diels-AlderConjugated Diene (e.g., cyclopentadiene)Lewis Acid (e.g., Et₂AlCl)Cyclohexene derivative
1,3-Dipolar CycloadditionNitroneHeat or CatalystIsoxazolidine derivative

Transformations of the 2-Phenylethyl Side Chain

The 2-phenylethyl side chain offers additional sites for chemical modification, allowing for the functionalization of both the aromatic ring and the aliphatic ethyl linker.

The phenyl group of the 2-phenylethyl side chain can undergo electrophilic aromatic substitution reactions. The directing effect of the alkyl substituent is ortho- and para-directing. However, the reactivity of the ring can be influenced by the oxazolidinone moiety and the reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Oxidation of the aromatic ring to form phenolic derivatives is a challenging transformation that typically requires harsh conditions or specific enzymatic systems. Direct chemical oxidation often leads to a mixture of products or degradation of the starting material. More controlled methods might involve initial functionalization of the ring, for example, through bromination, followed by a nucleophilic substitution with a hydroxide (B78521) source under specific catalytic conditions.

The aliphatic ethyl chain is generally less reactive than the aromatic ring or the oxazolidinone system. However, the benzylic position (the carbon atom adjacent to the phenyl ring) exhibits enhanced reactivity. For instance, benzylic C-H bonds can be oxidized under certain conditions to introduce a carbonyl or hydroxyl group. Strong oxidation can lead to cleavage of the side chain, yielding a benzoic acid derivative. nih.gov

Reduction of the aromatic ring of the 2-phenylethyl side chain can be achieved through catalytic hydrogenation under high pressure and temperature or by using dissolving metal reductions, such as the Birch reduction. wikipedia.orgmasterorganicchemistry.com The Birch reduction, using an alkali metal in liquid ammonia (B1221849) with an alcohol, would reduce the benzene (B151609) ring to a 1,4-cyclohexadiene (B1204751) derivative. wikipedia.orgmasterorganicchemistry.com

Table 4: Potential Transformations of the 2-Phenylethyl Side Chain This table outlines plausible reactions for the side chain based on general organic principles, as specific literature on these transformations for this compound is scarce.

TransformationReagents and ConditionsProduct Type
Nitration of Aromatic RingHNO₃, H₂SO₄Nitro-substituted derivative
Bromination of Aromatic RingBr₂, FeBr₃Bromo-substituted derivative
Birch Reduction of Aromatic RingNa, NH₃ (l), EtOH1,4-Cyclohexadiene derivative
Side-Chain OxidationStrong Oxidizing Agent (e.g., KMnO₄)Benzoic acid derivative

Synthesis of Diverse Derivatives and Analogs of this compound

The synthesis of derivatives from this compound predominantly involves N-acylation, followed by stereoselective reactions of the resulting N-acyl derivatives. These reactions leverage the chiral environment provided by the oxazolidinone to control the stereochemistry of newly formed chiral centers.

A common strategy for creating derivatives is the N-acylation of the parent oxazolidinone. This is typically achieved by treating the oxazolidinone with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction attaches a carbonyl-containing group to the nitrogen atom, which is a prerequisite for many subsequent stereoselective transformations. For instance, N-acylation can be carried out using various acylating agents to introduce a range of substituents.

Once the N-acyl derivative is formed, the α-protons of the acyl group become acidic and can be removed by a strong base to form a chiral enolate . These enolates are key intermediates in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol reactions. The steric hindrance provided by the phenylethyl group at the 4-position of the oxazolidinone ring plays a crucial role in directing the approach of electrophiles, leading to high levels of diastereoselectivity in the products.

For example, the enolate of an N-acyl-4-(2-phenylethyl)-1,3-oxazolidin-2-one can be reacted with an alkyl halide in an alkylation reaction to introduce a new alkyl group at the α-position of the carbonyl. The stereochemistry of this newly introduced group is dictated by the chiral auxiliary, which can later be cleaved to yield an enantiomerically enriched product.

The following table summarizes representative examples of derivatives that can be synthesized from this compound, based on established methodologies for similar oxazolidinones.

Derivative Name Starting Material Key Transformation Reagents Product Functionality
3-Acetyl-4-(2-phenylethyl)-1,3-oxazolidin-2-oneThis compoundN-AcylationAcetic anhydride, BaseN-Acyl oxazolidinone
3-Propanoyl-4-(2-phenylethyl)-1,3-oxazolidin-2-oneThis compoundN-AcylationPropanoyl chloride, BaseN-Acyl oxazolidinone
(R)- or (S)-3-(2-Methylpropanoyl)-4-(2-phenylethyl)-1,3-oxazolidin-2-one3-Propanoyl-4-(2-phenylethyl)-1,3-oxazolidin-2-oneStereoselective AlkylationStrong base (e.g., LDA), Methyl iodideα-Substituted N-acyl oxazolidinone
(R)- or (S)-3-(2-Benzylpropanoyl)-4-(2-phenylethyl)-1,3-oxazolidin-2-one3-Propanoyl-4-(2-phenylethyl)-1,3-oxazolidin-2-oneStereoselective AlkylationStrong base (e.g., LDA), Benzyl (B1604629) bromideα-Substituted N-acyl oxazolidinone

Furthermore, the oxazolidinone ring itself can be a precursor to other functional groups. After serving its role as a chiral auxiliary, the N-acyl group can be cleaved under various conditions (e.g., hydrolysis, reduction, or reaction with organometallic reagents) to afford chiral acids, aldehydes, alcohols, or ketones, while the this compound can often be recovered and reused. This versatility underscores its importance in asymmetric synthesis for the creation of a diverse library of chiral molecules.

Computational Chemistry and Theoretical Mechanistic Studies on 4 2 Phenylethyl 1,3 Oxazolidin 2 One

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to map out the potential energy surfaces of chemical reactions, allowing for the identification of transition states, intermediates, and the calculation of activation energies. These calculations are fundamental to understanding reaction mechanisms and the origins of stereoselectivity in reactions involving chiral auxiliaries like 4-(2-phenylethyl)-1,3-oxazolidin-2-one.

Research has employed DFT to unravel the mechanisms of key synthetic transformations where oxazolidinones are used. For instance, in an asymmetric Nazarov cyclization, DFT calculations (using the M06-2X functional) revealed that the reaction proceeds through two low-energy transition state conformations. nih.govnih.gov Surprisingly, both conformations, which differ by a 180° rotation of the auxiliary, lead to the same major product, with a calculated preference of 3-5 kcal/mol. nih.gov This outcome was attributed to the minimization of allylic strain between the auxiliary's substituent and the cyclizing cation, a stereocontrol mechanism that deviates from the traditional model of simple steric blocking. nih.govnih.gov

Similarly, DFT has been used to study the stereoselective synthesis of oxazolidinones themselves. A theoretical investigation into the organocatalytic cascade reaction between sulfur ylides and nitro-olefins identified the rate-determining and stereoselectivity-determining step as the initial addition. acs.org Calculations at the M06-2X/6-31G(d,p) level with a continuum solvation model were able to rationalize the high diastereoselectivity observed experimentally by comparing the energy barriers of competing reaction channels. acs.org These studies underscore the capability of DFT to provide a quantitative understanding of reaction pathways and stereochemical control.

Table 1: Calculated Relative Free Energies (ΔG in kcal/mol) for Competing Transition States in a Model Oxazolidinone-Involved Reaction.
Reaction ChannelTransition StateRelative Free Energy (ΔG, kcal/mol)Predicted Outcome
Channel A (cis)TS-A135.3Disfavored
Channel A (cis)TS-A238.1Disfavored
Channel B (trans)TS-B135.6Favored
Channel B (trans)TS-B235.8Favored

Molecular Dynamics Simulations and Conformational Analysis

While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes, solvent effects, and the stability of molecular complexes. For a flexible molecule like this compound, particularly when acylated and participating in a reaction, understanding its conformational preferences is key to predicting its behavior.

MD simulations are frequently used to determine the most probable geometries of molecules and their complexes in solution. nih.gov In studies of oxazolidinone-based antibiotics complexed with cyclodextrins, long-term MD simulations in explicit water were used to visualize the dynamic changes in the complex's geometry over time. nih.gov Such simulations help to understand the thermodynamics of complexation and identify the key intermolecular interactions responsible for binding.

Furthermore, MD simulations are invaluable for validating the results of other computational methods, such as molecular docking. semanticscholar.org By simulating the behavior of a ligand-protein complex over a period of nanoseconds, researchers can assess the stability of the predicted binding pose. nih.gov Key parameters such as the root-mean-square deviation (RMSD) of the ligand, the root-mean-square fluctuation (RMSF) of protein residues, and the persistence of hydrogen bonds are monitored to confirm a stable interaction. nih.gov This dual approach provides a more robust model of molecular recognition events.

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations for Conformational and Complex Stability Analysis.
ParameterDescriptionIndication
Root-Mean-Square Deviation (RMSD)Measures the average deviation of atomic positions in a ligand or protein backbone from a reference structure over time.A stable, low RMSD value suggests the system has reached equilibrium and the conformation is stable.
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residues around their average position.Highlights flexible regions of a protein or ligand.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the molecule and its environment (e.g., solvent, receptor) over the simulation time.Indicates the stability of key intermolecular interactions.
Radius of Gyration (Rg)Measures the compactness of a protein's structure over time.A stable Rg value suggests the protein is not undergoing major unfolding or conformational changes.

Prediction of Reactivity and Selectivity via Computational Models

Computational models for predicting chemical reactivity and selectivity can be broadly categorized into physics-based models (like DFT) and data-driven models, such as Quantitative Structure-Activity Relationship (QSAR) and machine learning (ML).

As discussed, DFT models predict selectivity by calculating the energy differences between competing transition states. The Curtin-Hammett principle posits that for a reaction with rapidly equilibrating conformers leading to different products, the product ratio is determined by the difference in the free energies of the respective transition states. DFT provides a direct way to calculate these energies, thereby predicting the diastereomeric or enantiomeric excess of a reaction. nih.gov

In recent years, machine learning has emerged as a powerful tool for predicting the outcomes of chemical reactions without the need for explicit mechanistic calculations. princeton.edu These models are trained on datasets of reactions with known outcomes (e.g., yield or enantioselectivity) and learn complex relationships between molecular features (descriptors) and performance. nih.gov For asymmetric catalysis, ML models, including Deep Neural Networks (DNN), have successfully predicted enantioselectivity with high accuracy, even for small datasets. rsc.org Descriptors can be derived from the structures of the substrate, catalyst, and in the case of auxiliary-controlled reactions, the chiral auxiliary itself. The trained model can then make rapid predictions for new, untested reaction combinations, accelerating the discovery and optimization of synthetic methods. mit.edu

Table 3: Representative Performance of a Machine Learning Model (Deep Neural Network) in Predicting Enantioselectivity (% ee) for Asymmetric Reactions.
DatasetModelPerformance MetricValue (% ee)
Training Set (240 reactions)Deep Neural Network (DNN)Root Mean Square Error (RMSE)6.3 ± 0.9
Test Set 1 (Out-of-Sample)Deep Neural Network (DNN)RMSE7.8
Test Set 2 (Out-of-Sample)Deep Neural Network (DNN)RMSE5.0
Test Set 3 (Out-of-Sample)Deep Neural Network (DNN)RMSE7.1

Ligand-Target Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is a cornerstone of structure-based drug design. researchgate.net For derivatives of this compound, which are scaffolds for potent antibacterial agents like linezolid (B1675486), docking studies are essential for understanding their mechanism of action and for designing new, more effective compounds.

The primary target for antibacterial oxazolidinones is the bacterial ribosome, specifically the 50S subunit. qut.edu.au Docking simulations place the oxazolidinone derivative into the binding site of the ribosome and calculate a "docking score," which estimates the binding free energy (ΔG). bibliotekanauki.pl A lower (more negative) score generally indicates a more favorable binding interaction. The simulation also reveals the specific binding mode, including key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts with the ribosomal RNA and amino acid residues in the active site. semanticscholar.org

These studies can explain the structure-activity relationships observed experimentally and guide the synthesis of new analogs. For example, by identifying an unoccupied pocket in the binding site, chemists can design derivatives with additional functional groups to fill that space, potentially increasing binding affinity and biological activity. nih.gov Docking studies on various oxazolidinone derivatives against different bacterial and fungal protein targets have successfully identified promising candidates for further development. nih.govbibliotekanauki.pl

Table 4: Example Molecular Docking Results for Oxazolidinone Derivatives Against a Biological Target (e.g., Gelatinase B, MMP-9).
CompoundDocking Score (ΔG, kcal/mol)Key Interacting ResiduesInteraction Type
Derivative 1-9.94LEU-188, HIS-226, GLU-227Hydrogen Bond, Hydrophobic
Derivative 2-9.51PRO-246, ALA-189Hydrophobic
Derivative 3-8.76GLU-227, ARG-249Hydrogen Bond, Electrostatic
Derivative 4-7.85ALA-189, TYR-248Hydrophobic, π-π Stacking

Structure Activity Relationship Sar Studies of 4 2 Phenylethyl 1,3 Oxazolidin 2 One and Its Derivatives

Correlating Structural Modifications with Biological Activities

SAR studies have systematically explored modifications at various positions of the oxazolidinone ring, revealing key structural requirements for antibacterial activity. The C-5 position, in particular, has been a major focus of these derivatization efforts. nih.govnih.gov

Early research established that the (S)-configuration at the C-5 position is a critical feature for activity. bris.ac.ukmdpi.com The nature of the substituent at this position profoundly impacts potency. The acetamidomethyl group, present in the archetypal oxazolidinone antibiotic linezolid (B1675486), was identified as a highly favorable substituent. nih.gov However, subsequent studies have shown that other functionalities can maintain or even enhance activity. For instance, the replacement of the carbonyl oxygen of the acetamide (B32628) group with a thiocarbonyl sulfur to form a thiourea (B124793) moiety (e.g., compound 16 in a study by Sasaki et al.) resulted in a 4- to 8-fold increase in in vitro activity compared to linezolid. nih.govresearchgate.netscispace.com

Conversely, certain modifications can be detrimental to activity. Elongating the methylene (B1212753) chain of the C-5 substituent or converting the acetamido group into a guanidino moiety has been shown to decrease antibacterial efficacy. nih.govresearchgate.net Furthermore, the introduction of bulky substituents at the C-5 position can lead to a complete loss of activity, suggesting that the oxazolidinone-binding site is highly sensitive to steric hindrance in this region. researchgate.net

Modifications to the N-phenyl ring (referred to as the C-ring in some literature) and the addition of a D-ring also play a critical role. nih.gov The presence of a fluorine atom on the phenyl ring generally increases potency. bris.ac.uk Fusing diverse heteroaryl ring systems to the core structure has been a successful strategy. A study on oxazolidinones with fused heteroaryl C-rings found that incorporating a benzoxazinone (B8607429) substructure led to compounds with superior activity compared to linezolid. nih.gov This enhancement is attributed to the presence of both hydrogen bond donor and acceptor functionalities within the fused ring system, which facilitates stronger binding to the ribosomal target. nih.gov

The following table summarizes the impact of selected structural modifications on antibacterial activity against Staphylococcus aureus, as reported in various studies.

Compound/Derivative Key Structural Modification Reported Activity (MIC against S. aureus) / Outcome
Linezolid C-5 acetamidomethyl groupBaseline activity (e.g., 0.5–4 µg/mL) nih.gov
Thiourea Analog (16) C-5 acetamide carbonyl (=O) replaced by thiocarbonyl (=S)4-8 times more potent than linezolid nih.govresearchgate.net
Benzoxazinone C-ring (8c) Fused benzoxazinone C-ring with H-bond donor/acceptorSuperior activity to linezolid nih.gov
Benzoxazinone with C-5 Acetamide (12a) Combination of benzoxazinone C-ring and C-5 acetamide2-16 times more potent than linezolid nih.gov
Elongated Methylene Chain Analog C-5 -(CH2)2NHAc groupDecreased activity nih.gov
Guanidino Analog C-5 acetamide converted to guanidino groupDecreased activity nih.gov
Bulky C-5 Triazole Substituents Mono- and di-substitution on the C-5 triazole ringComplete loss of activity researchgate.net

Pharmacophore Modeling and Ligand Design for Oxazolidinone Analogs

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For oxazolidinone antibacterial agents, the 2-oxazolidinone (B127357) ring itself is considered the core pharmacophore. rsc.orgbris.ac.uk

Based on extensive SAR studies, a general pharmacophore model for this class includes several key features:

The N-Aryl Group: An aromatic ring attached to the nitrogen atom of the oxazolidinone is a consistent feature of active compounds. bris.ac.uk

The C-5 Side Chain: A substituent at the C-5 position is crucial. This group often contains a hydrogen bond donor, such as the N-H of the acetamide in linezolid, which is thought to be essential for interaction with the ribosomal binding site. nih.gov

Defined Stereochemistry: The (S)-configuration at the C-5 chiral center is critical for proper orientation within the binding pocket. bris.ac.uk

Acceptor/Donor Sites: The oxazolidinone ring itself contains hydrogen bond acceptor sites (the carbonyl oxygen and the ring oxygen) that are important for binding.

This model serves as a blueprint for designing new analogs. For example, recognizing the importance of hydrogen bond interactions has led to the design of derivatives with fused C-ring substructures containing additional hydrogen bond donor and acceptor groups, resulting in compounds with enhanced potency. nih.gov Similarly, bioisosteric replacement strategies, where one functional group is replaced by another with similar physicochemical properties, have been employed. Replacing the C-5 acetamide group with alternatives like 1,2,3-triazol-2-yl-methyl or isoxazol-3-yl-oxymethyl groups has led to the discovery of potent new agents. nih.gov These design strategies aim to optimize interactions with the target site while potentially improving properties like solubility, metabolic stability, and oral bioavailability.

Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For oxazolidinone derivatives, 2D and 3D-QSAR models have been developed to predict antibacterial potency and guide the synthesis of new analogs. nih.govnih.gov

These models typically use molecular descriptors—numerical values that characterize properties of a molecule—to predict activity, often expressed as the minimum inhibitory concentration (MIC). Common descriptors include:

Steric factors: Describing the size and shape of the molecule.

Electrostatic factors: Characterizing the electronic distribution, including partial charges and dipole moments.

Lipophilicity: Often represented by ClogP, which measures the compound's hydrophobicity. nih.gov

A prominent 3D-QSAR method used for oxazolidinones is Comparative Molecular Field Analysis (CoMFA). nih.govnih.gov CoMFA generates a 3D grid around an aligned set of molecules and calculates steric and electrostatic field values at each grid point. A statistical method, such as Partial Least Squares (PLS), is then used to build a model correlating these field values with biological activity. nih.gov

For example, a CoMFA study on a series of (S)-3-Aryl-5-substituted oxazolidinones yielded a model with a high cross-validated correlation coefficient (q² = 0.681) and non-cross-validated correlation coefficient (R² = 0.991), indicating strong predictive ability. nih.gov The analysis revealed that both steric and electrostatic fields contributed significantly to the model, providing a quantitative basis for designing new compounds with potentially higher activity. nih.gov Another 3D-QSAR study on N-linked 5-triazolylmethyl oxazolidinones also successfully generated predictive models using the k-nearest neighbor (kNN) method. derpharmachemica.com Such QSAR models are valuable tools that allow researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process.

Influence of Stereochemistry on Biological Activity (e.g., Substituent Position Effects)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of oxazolidinones. bris.ac.uknih.gov Since biological targets like bacterial ribosomes are chiral, they interact differently with the different stereoisomers (enantiomers) of a chiral drug.

For the oxazolidinone class, the stereochemistry at the C-5 position of the heterocyclic ring is consistently reported as being critical for antibacterial activity. bris.ac.ukmdpi.com The biological activity resides almost exclusively in the (S)-enantiomer. The corresponding (R)-enantiomer is typically inactive or significantly less potent. This strict stereochemical requirement implies a highly specific three-point interaction with the binding site on the 23S rRNA of the 50S ribosomal subunit, where only the (S)-isomer can achieve the correct orientation for effective binding and inhibition of protein synthesis.

The importance of this stereogenic center is a cornerstone of the oxazolidinone pharmacophore. mdpi.com The (S)-configuration ensures that the C-5 side chain, such as the acetamidomethyl group in linezolid, is projected in the correct direction to engage in essential interactions, including hydrogen bonds, within the peptidyl transferase center of the ribosome. nih.gov Theoretical studies on the stereoselective synthesis of oxazolidinones further underscore the importance of controlling this chiral center, as achieving high enantiomeric purity is essential for producing a pharmacologically effective agent. acs.org Any modification to the molecule must preserve this key stereochemical feature to retain biological activity.

Advanced Applications of 4 2 Phenylethyl 1,3 Oxazolidin 2 One in Organic Synthesis

Utilization as a Chiral Auxiliary in Asymmetric Transformationsresearchgate.netillinoisstate.edunih.govsigmaaldrich.com

Oxazolidinones are among the most reliable and widely used chiral auxiliaries due to their predictable stereochemical control, the crystallinity of their derivatives which often allows for easy purification, and the straightforward conditions for their attachment and subsequent removal. researchgate.net The N-acylated derivatives of 4-(2-phenylethyl)-1,3-oxazolidin-2-one can form rigid chelated enolates, which adopt a specific conformation that effectively blocks one of the enolate's faces. This steric hindrance dictates the trajectory of electrophiles, leading to highly diastereoselective bond formations. williams.edu

The asymmetric aldol (B89426) reaction is a powerful method for constructing carbon-carbon bonds while controlling the stereochemistry at two new adjacent carbon atoms. illinoisstate.edu When an N-acyl oxazolidinone, such as the derivative of this compound, is used, the formation of a boron or titanium enolate leads to a rigid, chair-like six-membered transition state, as proposed by the Zimmerman-Traxler model. illinoisstate.eduharvard.edu The bulky substituent at the C4 position of the oxazolidinone ring directs the aldehyde to approach from the less hindered face of the enolate, resulting in the preferential formation of one diastereomer. illinoisstate.edu This strategy has been instrumental in the synthesis of polyketide natural products and other complex chiral molecules. nih.gov

For instance, in reactions utilizing closely related Evans auxiliaries, excellent levels of stereocontrol are consistently achieved. The reaction of an N-propionyl oxazolidinone with an aldehyde typically yields the syn-aldol product with high diastereoselectivity.

Table 1: Representative Data for Asymmetric Aldol Reactions with Oxazolidinone Auxiliaries
N-Acyl GroupAldehydeConditionsDiastereomeric Ratio (syn:anti)Yield
PropionylBenzaldehyde1. Bu₂BOTf, Et₃N2. PhCHO, -78 °C to 0 °C>99:177%
PropionylIsobutyraldehyde1. Bu₂BOTf, Et₃N2. i-PrCHO, -78 °C to 0 °C99:185%
AcetylPropionaldehyde1. TiCl₄, Hunig's Base2. EtCHO, -78 °C95:580%

Data presented is illustrative of reactions with common Evans-type oxazolidinone auxiliaries to demonstrate the principle.

Asymmetric alkylation of enolates derived from N-acyl derivatives of this compound provides a reliable route to enantiomerically enriched α-substituted carboxylic acids. rsc.org The process involves deprotonation with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), to form a rigid (Z)-enolate chelated to the lithium or sodium cation. williams.edu The bulky phenylethyl group at the C4 position effectively shields the top face of the enolate, forcing the incoming alkylating agent (e.g., an alkyl halide) to approach from the less sterically encumbered bottom face. williams.edursc.org This results in the formation of one diastereomer in high excess. williams.edu Subsequent hydrolysis or alcoholysis of the N-acyl bond cleaves the auxiliary, which can often be recovered, yielding the chiral carboxylic acid or its corresponding ester. williams.edu

Table 2: Representative Data for Asymmetric Alkylation of N-Acyl Oxazolidinones
N-Acyl GroupAlkylating AgentBaseDiastereomeric RatioYield
PropionylBenzyl (B1604629) bromideLDA, THF, -78 °C99:194%
PropionylAllyl iodideNaHMDS, THF, -78 °C98:290%
ButyrylMethyl iodideLDA, THF, -78 °C97:388%

Data is representative of alkylations using common Evans-type oxazolidinone auxiliaries. williams.edu

The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring. wikipedia.orglibretexts.orgmasterorganicchemistry.com When a chiral oxazolidinone is attached to the dienophile, such as in N-acryloyl or N-crotonoyl derivatives, it can effectively control the facial selectivity of the cycloaddition. The phenylethyl group at the C4 position of the oxazolidinone auxiliary blocks one face of the dienophile's double bond. rsc.org Consequently, the diene preferentially approaches from the opposite, less hindered face, leading to a high degree of diastereoselectivity in the resulting cyclohexene (B86901) product. rsc.org Lewis acid catalysis is often employed to enhance both the rate and the selectivity of the reaction by promoting a more organized, chelated transition state.

Table 3: Representative Data for Asymmetric Diels-Alder Reactions
DienophileDieneLewis AcidDiastereomeric Ratio (endo)Yield
N-Acryloyl-oxazolidinoneCyclopentadieneEt₂AlCl99.5:0.590%
N-Crotonoyl-oxazolidinoneIsopreneMgBr₂95:585%
N-Acryloyl-oxazolidinone1,3-ButadieneTiCl₄96:488%

Data is illustrative of Diels-Alder reactions using dienophiles derived from related chiral oxazolidinones.

Building Block for Complex Heterocyclic Systems

Beyond its role as a detachable auxiliary, the oxazolidinone core of this compound can serve as a stable heterocyclic building block, becoming a permanent feature of the final molecular architecture. ambeed.comossila.com Heterocyclic compounds are foundational to medicinal chemistry and materials science. ossila.comias.ac.in The oxazolidinone ring is present in several approved antibacterial drugs (e.g., Linezolid (B1675486), Tedizolid), where it is a key component of the pharmacophore. nih.gov By using this compound as a starting material, its structural and stereochemical information can be retained and incorporated into more complex heterocyclic frameworks. For example, the nitrogen atom of the oxazolidinone can be functionalized to link it to other ring systems, creating novel scaffolds for drug discovery. An example of this is the linking of an oxazolidinone to a benzodiazepine (B76468) core, creating a complex molecule with potential biological activity. nih.gov

Role as an Intermediate in the Synthesis of Bioactive Moleculesillinoisstate.eduossila.com

The true utility of a chiral auxiliary like this compound is demonstrated by its application in the total synthesis of bioactive molecules. rsc.org The enantiomerically pure products obtained from auxiliary-controlled reactions, such as the aldol or alkylation products, are valuable chiral intermediates. researchgate.net These intermediates serve as starting points for the synthesis of natural products, pharmaceuticals, and other biologically important compounds. beilstein-journals.orgmdpi.commdpi.com For instance, the stereoselective aldol reaction is a key step in the synthesis of the natural product (−)-cytoxazone, an immune response modulator. nih.gov In such a synthesis, a chiral oxazolidinone auxiliary is used to set the critical stereocenters in an early intermediate, which is then carried forward through several steps to afford the final complex target molecule. nih.gov

Investigation of the Biological Activity and Mechanisms of Action of 4 2 Phenylethyl 1,3 Oxazolidin 2 One Derivatives

Antimicrobial Activity against Gram-Positive Pathogens (e.g., MRSA, VRE)

Derivatives of 4-(2-Phenylethyl)-1,3-oxazolidin-2-one belong to the broader oxazolidinone class of antibiotics, which are particularly valued for their efficacy against a wide spectrum of multi-drug-resistant Gram-positive bacteria. These pathogens include significant clinical threats such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). The unique mechanism of action of oxazolidinones allows them to be effective against strains that have developed resistance to other classes of antibiotics.

Mechanisms of Ribosomal Protein Synthesis Inhibition

The antibacterial effect of oxazolidinone derivatives stems from their unique ability to inhibit bacterial protein synthesis at a very early stage. Unlike many other protein synthesis inhibitors, oxazolidinones exert their action by binding to the 50S ribosomal subunit. Specifically, they target the A-site pocket at the peptidyl transferase center (PTC) of the 23S ribosomal RNA.

This binding event physically obstructs the proper positioning of the initiator tRNA (fMet-tRNA), preventing the formation of a functional 70S initiation complex. By blocking this crucial first step of translation, the synthesis of all bacterial proteins is halted, leading to a bacteriostatic effect. This novel mechanism means that there is generally no cross-resistance with other classes of antibiotics that target protein synthesis at different stages of elongation.

In Vitro Efficacy Studies of Novel Analogs

Extensive research has been dedicated to synthesizing and evaluating novel analogs of the core oxazolidinone structure to enhance potency and expand the spectrum of activity. In vitro studies are crucial for determining the minimum inhibitory concentration (MIC)—the lowest concentration of a drug that prevents visible growth of a bacterium. These studies consistently demonstrate the potent activity of new oxazolidinone derivatives against challenging Gram-positive pathogens.

For instance, various modifications to the C-ring and the C-5 side chain of the oxazolidinone scaffold have led to compounds with potent activity against a panel of both susceptible and resistant Gram-positive bacteria. Some novel derivatives have shown MIC values against MRSA and other resistant strains that are comparable or even superior to the first-generation oxazolidinone, linezolid (B1675486).

Below is a table summarizing the in vitro efficacy of selected novel oxazolidinone analogs against representative Gram-positive pathogens.

Compound AnalogTarget PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Novel 1,2,4-triazolo[4,3-a]pyrimidine oxazolidinoneS. aureus MRSA 433000.5
Benzothiazinyl-oxazolidinone derivativeMRSA (six strains)0.25 - 1.0
Nitroimidazolyl–oxazolidinone hybridSelected Strains0.006 - 0.781
3-(pyridine-3-yl)-2-oxazolidinone derivative (21d)S. pneumoniae (ATCC 49619)Similar to Linezolid

Exploration of Other Potential Biological Activities

Beyond their established role as antibacterial agents, the versatile oxazolidinone scaffold has been investigated for other therapeutic applications. Research into derivatives of this compound is exploring their potential in treating a range of non-infectious diseases.

Antiprion Activity

Prion diseases are fatal neurodegenerative disorders characterized by the misfolding and aggregation of the prion protein (PrP). The search for small molecules that can inhibit this aggregation is an active area of research. While various heterocyclic compounds have been investigated for antiprion activity, current scientific literature does not provide direct evidence for significant antiprion activity specifically associated with this compound or its close derivatives. The exploration of this particular biological activity for the oxazolidinone class remains a potential area for future investigation.

Anti-inflammatory Properties

Several studies have indicated that certain oxazolidinone derivatives possess anti-inflammatory properties. This activity is often evaluated using models such as the carrageenan-induced paw edema test in rodents. For example, a series of novel oxazolidinones incorporating a benzothiazine moiety were synthesized and subsequently screened for anti-inflammatory effects. nih.goveurekaselect.com

In another study, an oxazolidinone hydroxamic acid derivative, (R)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl) methyl)-N-hydroxyoctanamide (PH-251), was identified as a dual inhibitor of 5-lipoxygenase (5-LO) and mast cell degranulation. bohrium.com This compound effectively inhibited the biosynthesis of leukotriene C4 and degranulation in activated mast cells in vitro. bohrium.com Furthermore, in animal models, it demonstrated strong inhibition of zymosan-induced peritonitis and significantly inhibited allergen-induced bronchial eosinophilic inflammation, highlighting its potential in treating asthma and other allergic and inflammatory diseases. bohrium.com

Inhibition of Specific Transcription Factors (e.g., AP-1 and NF-kB)

The transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-kB) are critical regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Inhibition of these pathways is a key strategy in the development of anti-inflammatory drugs.

While the inhibition of AP-1 and NF-kB has been documented for other classes of heterocyclic compounds, such as thiazolidinones and quinazolinones, there is currently a lack of specific research demonstrating this mechanism for derivatives of this compound. Therefore, while the anti-inflammatory effects of some oxazolidinones are established, their direct action on the AP-1 and NF-kB signaling pathways has not been extensively characterized in the available scientific literature and warrants further study.

Research into Antituberculosis and Anticancer Potentials

The oxazolidinone scaffold is a cornerstone in the development of synthetic agents with significant therapeutic potential. Derivatives of this compound are part of this broader class, which has been extensively investigated for its potent biological activities, particularly against bacterial pathogens and cancer cells.

Antituberculosis Activity

Oxazolidinone derivatives have emerged as a critical class of antibiotics with notable activity against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. Research has demonstrated that these compounds are effective not only against drug-sensitive strains but also against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tb. The oxazolidinone antibiotic Linezolid is already used in clinical practice for treating challenging tuberculosis infections. nih.gov Another derivative, PNU-100480, has shown more potent activity than Linezolid in preclinical models. nih.gov The antitubercular activity of these derivatives is a significant area of research, with studies continually exploring new analogs to enhance efficacy and overcome resistance. For instance, certain novel hydrazide derivatives containing a 1,3,4-oxadiazole (B1194373) core have demonstrated high antimycobacterial activity, with some being particularly effective against pyrazinamide-resistant strains. mdpi.com

The following table summarizes the antitubercular activity of selected heterocyclic compounds related to the oxazolidinone class.

Compound Class/DerivativeTarget OrganismActivity (MIC)Reference
Hydrazide-Oxadiazole DerivativesM. tuberculosis H37Ra8 µg/mL mdpi.com
Hydrazide-Oxadiazole DerivativesPyrazinamide-resistant M. tb4 µg/mL mdpi.com
Thiazolidin-4-one Derivative (40h)M. tuberculosis H37Ra0.12 µg/mL nih.gov
Thiazolidin-4-one Derivative (29d)M. tuberculosis H37Rv1.5 µg/mL nih.gov
Pyrazole Carboxamide Derivative (5e)M. tuberculosis H37Rv3.12 µg/ml japsonline.com

Anticancer Potential

In addition to their antibacterial properties, derivatives based on the oxazolidinone and similar heterocyclic structures have been evaluated for their potential as anticancer agents. ajrconline.org In vitro studies have demonstrated the anti-proliferative effects of these compounds against a variety of human cancer cell lines, including those for breast (MCF-7), lung (A549), and cervical (HeLa) cancer. ajrconline.orgnih.gov For example, certain 5-(carbamoylmethylene)-oxazolidine-2-ones displayed significant anticancer potential against MCF-7 and HeLa cells. ajrconline.org Similarly, novel azetidin-2-one (B1220530) derivatives incorporating 1,3,4-oxadiazole/thiadiazole rings have shown high efficacy against MCF-7 cell lines. nih.gov The mechanism of anticancer action is an area of active investigation, with some studies suggesting that these compounds can induce apoptosis (programmed cell death) in cancer cells. mdpi.com

The table below presents findings on the anticancer activity of representative oxazolidinone-related derivatives.

Compound/DerivativeCancer Cell LineActivity (IC₅₀)Reference
(CE)-2-(3-benzyl-4,4-dimethyl-2-oxooxazolidin-5-ylidene)-N,N-dimethylacetamideMCF-7 (Breast)17.66 µM ajrconline.org
(CE)-2-(3-benzyl-4,4-dimethyl-2-oxooxazolidin-5-ylidene)-N,N-dimethylacetamideHeLa (Cervical)31.10 µM ajrconline.org
3-benzyl-3a-ethynyl-3,3a,7,7a-tetrahydrobenzo[d]oxazole-2,6-dioneA549 (Lung)9.24 µM ajrconline.org
3-benzyl-3a-ethynyl-3,3a,7,7a-tetrahydrobenzo[d]oxazole-2,6-dioneT24 (Bladder)4.10 µM ajrconline.org
Thiazolidinone-isatin derivative (6a)MDA-MB-231 (Breast)7.6 µM pharmacophorejournal.com

Molecular Target Identification and Binding Site Analysis (e.g., Ribosomal Subunit Interactions)

The primary antibacterial mechanism of action for oxazolidinone derivatives is the inhibition of bacterial protein synthesis. ajrconline.org This is achieved through a direct interaction with the bacterial ribosome, the cellular machinery responsible for translating mRNA into protein.

Extensive research, including crystallographic studies, has identified the specific molecular target as the 50S subunit of the bacterial ribosome. nih.gov Oxazolidinones bind within a key functional region known as the peptidyl transferase center (PTC), which is responsible for catalyzing peptide bond formation. nih.govresearchgate.net

The binding site is located in the A-site pocket of the PTC. nih.gov By occupying this position, oxazolidinones interfere with the correct positioning of aminoacyl-tRNAs, which are essential for delivering amino acids to the growing polypeptide chain. nih.gov This interaction perturbs the initiation phase of translation, a unique mechanism among ribosome-targeting antibiotics. nih.gov

Binding site analysis reveals that the oxazolidinone core interacts with specific nucleotides of the 23S ribosomal RNA (rRNA), which is a major structural and catalytic component of the 50S subunit. nih.govnih.gov For instance, the binding of the oxazolidinone linezolid stabilizes a distinct, nonproductive conformation of the universally conserved nucleotide U2585, which hinders the formation of the peptide bond. nih.gov The binding pocket for oxazolidinones overlaps with those of other antibiotic classes, such as chloramphenicols and lincosamides, but their precise mechanism of inhibition is distinct. nih.govresearchgate.net

The key details of the molecular target and binding site are summarized below.

FeatureDescriptionReference
Molecular Target Bacterial Ribosome nih.gov
Specific Subunit 50S ribosomal subunit nih.gov
Binding Region Peptidyl Transferase Center (PTC) nih.govresearchgate.net
Specific Location A-site pocket nih.gov
Interacting Molecule 23S ribosomal RNA (rRNA) nih.govnih.gov
Key Nucleotide Interaction Stabilizes a nonproductive conformation of U2585 nih.gov
Mechanism of Action Inhibition of the initiation phase of protein synthesis by preventing correct tRNA positioning nih.govnih.gov

Future Perspectives and Emerging Research Directions for 4 2 Phenylethyl 1,3 Oxazolidin 2 One

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of chiral 2-oxazolidinones, including 4-(2-phenylethyl)-1,3-oxazolidin-2-one, is a cornerstone of their development for pharmaceutical applications. nih.gov Historically, methods often involved hazardous reagents like phosgenes or toxic isocyanates. researchgate.net The future, however, points towards the development of safer, more efficient, and stereoselective synthetic routes.

A significant area of advancement lies in the catalytic coupling of epoxides and isocyanates, a method that can produce optically pure 2-oxazolidinones from corresponding epoxide substrates. nih.govresearchgate.net Research is actively exploring both metal-based and organocatalysts to promote these reactions with high efficiency and stereocontrol. researchgate.net Another promising approach involves the intramolecular cyclization of aziridine-2-methanols with phosgene (B1210022) to yield enantiomerically pure oxazolidinones in high yields. bioorg.org This method also allows for the synthesis of derivatives with various functional groups at the C-4 position. bioorg.org

Furthermore, innovative strategies are being developed to circumvent the use of hazardous materials altogether. One such method involves the reaction of 3-fluoro-4-morpholinyl aniline (B41778) with (R)-epichlorohydrin, followed by cyclization with carbonyl diimidazole, providing a reliable pathway to chiral oxazolidinones. orientjchem.org These novel methodologies are not only enhancing the efficiency and safety of oxazolidinone synthesis but are also expanding the toolkit available to medicinal chemists for creating diverse libraries of these important compounds.

Design of Next-Generation Derivatives with Tailored Biological Selectivity

The core structure of this compound offers a versatile platform for the design of next-generation derivatives with enhanced biological activity and selectivity. A key focus of current research is the modification of various positions on the oxazolidinone ring to fine-tune its pharmacological properties. nih.gov

Structure-activity relationship (SAR) studies are instrumental in guiding the rational design of new analogues. nih.gov For instance, modifications at the C-5 side chain have been shown to yield compounds with potent activity, even against resistant bacterial strains. nih.gov The introduction of fused heterocyclic rings at the C-ring of the oxazolidinone scaffold has also led to the discovery of derivatives with superior activity compared to existing drugs like linezolid (B1675486). nih.gov

The goal is to develop compounds with not only improved potency but also a tailored selectivity profile to minimize off-target effects. This involves a deep understanding of the molecular interactions between the oxazolidinone derivatives and their biological targets. nih.gov By systematically exploring the chemical space around the this compound scaffold, researchers aim to identify novel candidates with optimized therapeutic indices for a range of diseases.

Integration of Advanced Computational Approaches in Oxazolidinone Research

The integration of advanced computational tools is revolutionizing the field of drug discovery, and oxazolidinone research is no exception. In silico methods are increasingly being employed to accelerate the design and development of new derivatives with desired biological activities. nih.gov

Computational techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies provide valuable insights into the molecular basis of action of oxazolidinones. mdpi.comnih.gov Docking studies can predict the binding modes of novel derivatives to their target receptors, helping to prioritize compounds for synthesis and biological evaluation. mdpi.com MD simulations can further elucidate the dynamic behavior of the ligand-receptor complex, providing a more detailed understanding of the binding interactions. nih.gov

The first 3D-QSAR study on oxazolidinones was reported in 1999, utilizing Comparative Molecular Field Analysis (CoMFA) to correlate the structural features of the compounds with their antibacterial activity. nih.gov These computational models are becoming increasingly sophisticated and are now an indispensable tool in the rational design of next-generation oxazolidinones with improved potency and selectivity. mdpi.com

Exploration of New Therapeutic Areas and Elucidation of Undiscovered Mechanisms of Action

While the oxazolidinone class is well-established for its antibacterial properties, particularly against multidrug-resistant Gram-positive bacteria, emerging research is exploring its potential in a broader range of therapeutic areas. nih.govnih.gov The unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the 50S ribosomal subunit, provides a foundation for investigating its utility against other pathogens and in different disease contexts. scirp.orgrxlist.com

Researchers are actively investigating the application of oxazolidinones in treating infections caused by various pathogens, including their potential role in managing co-infections in viral diseases. scirp.orgscirp.org Beyond infectious diseases, the oxazolidinone scaffold is being explored for its potential in other therapeutic areas, with some derivatives showing promise in preclinical studies for different indications. nih.gov

A crucial aspect of this exploration is the elucidation of undiscovered mechanisms of action. A deeper understanding of how these compounds interact with biological systems could unveil novel therapeutic opportunities. This ongoing research is poised to expand the clinical applications of this compound and its derivatives far beyond their current use.

Sustainable and Eco-Friendly Approaches in Oxazolidinone Production

In line with the growing emphasis on green chemistry in the pharmaceutical industry, significant efforts are being directed towards developing sustainable and eco-friendly methods for the production of oxazolidinones. researchgate.net The goal is to minimize the environmental impact of the manufacturing process by utilizing greener solvents, catalysts, and reaction conditions.

One promising approach is the use of deep eutectic solvents (DESs) as a recyclable and environmentally benign catalytic medium for the synthesis of oxazolidinones from epoxides and isocyanates. rsc.orgrsc.org This method avoids the need for supplementary catalysts or organic solvents, as the DES serves a dual role. rsc.org Another green synthetic route involves the use of a CuBr/ionic liquid system to catalyze the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO2 to produce 2-oxazolidinones. mdpi.com This system demonstrates excellent activity and sustainability. mdpi.com

Q & A

Q. What are the common synthetic routes for constructing the 1,3-oxazolidin-2-one ring in derivatives like 4-(2-Phenylethyl)-1,3-oxazolidin-2-one?

The 1,3-oxazolidin-2-one ring is typically synthesized via cyclization of β-amino alcohols with phosgene or carbonyl diimidazole. Evans' method using enantiomerically pure 4-substituted oxazolidinones as chiral auxiliaries is foundational for asymmetric synthesis . For example, reactions involving hydroxy(aryl)methyl intermediates (e.g., 4-[hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one) with sulfonyl chlorides in chloroform yield oxazolidinone derivatives, as demonstrated in . Purification often employs column chromatography (e.g., ethyl acetate-cyclohexane mixtures) .

Q. How can researchers purify this compound from reaction by-products?

Column chromatography is widely used, with solvent systems like ethyl acetate-cyclohexane (1:1 vol.) providing optimal separation . Slow evaporation of purified solutions can yield single crystals for structural validation. For complex mixtures, preparative HPLC with reverse-phase columns may enhance resolution.

Q. What spectroscopic techniques are essential for characterizing oxazolidinone derivatives?

Key methods include:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For fluorinated derivatives, ¹⁹F NMR is critical (e.g., fluorous oxazolidinones in ) .
  • IR Spectroscopy : C=O stretching bands (~1750–1710 cm⁻¹) confirm the oxazolidinone ring .
  • Mass Spectrometry : High-resolution MS validates molecular formulas.

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL ( ) or ORTEP-III ( ) provides absolute configuration determination. For example, reports a fluorinated oxazolidinone (C18H14F13NO2) crystallizing in a monoclinic system (space group P2₁/c), with thermal ellipsoid plots confirming stereochemistry . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

Q. What strategies address conflicting NMR data when analyzing substituent effects on the oxazolidinone ring?

Conflicting NOE or coupling constants may arise from dynamic processes (e.g., ring puckering). Solutions include:

  • Variable-temperature NMR to probe conformational equilibria.
  • DFT calculations to compare experimental and theoretical coupling constants.
  • Isotopic labeling (e.g., ¹³C) for enhanced signal resolution .

Q. How do chiral auxiliaries influence enantiomeric purity in asymmetric oxazolidinone synthesis?

Chiral auxiliaries like (S)-4-(4-hydroxybenzyl)-1,3-oxazolidin-2-one () direct stereochemistry during acylations or alkylations. For example, trans-crotonic anhydride reactions with lithium salts at –78°C yield enantiomerically enriched products (30–88% yields) . Diastereomeric ratios can be optimized using bulky substituents (e.g., tridecafluorooctyl groups in ) to enhance steric discrimination .

Q. What computational tools aid in predicting the reactivity of this compound derivatives?

Density Functional Theory (DFT) calculates transition-state energies for ring-opening or functionalization reactions. Software like Gaussian or ORCA models electronic effects of substituents (e.g., electron-withdrawing phenyl groups stabilizing intermediates). Molecular docking may predict biological activity if the compound is pharmacologically active .

Data Analysis and Contradictions

Q. How should researchers interpret discrepancies in reaction yields for oxazolidinone syntheses?

Variability in yields (e.g., 41% for benzylation in vs. 98% for NaH-mediated reactions) often stems from:

  • Solvent polarity (DMF vs. THF).
  • Temperature effects (–78°C vs. 25°C).
  • Catalyst loading (e.g., DMAP in ) . Systematic optimization via Design of Experiments (DoE) can identify critical factors.

Q. What methods validate the absence of nitrosamine impurities in oxazolidinone-based pharmaceuticals?

LC-MS/MS with MRM (multiple reaction monitoring) detects trace impurities. For example, lists nitrosamine standards for calibration. Limits of quantification (LOQ) <1 ppm ensure compliance with regulatory guidelines .

Methodological Best Practices

Q. What protocols ensure reproducible crystal growth for SCXRD studies?

  • Use slow evaporation from solvent mixtures (e.g., ethyl acetate-cyclohexane).
  • Avoid rapid cooling to prevent polycrystalline aggregates.
  • For air-sensitive compounds, employ Schlenk techniques or gloveboxes .

Q. How can researchers mitigate hydrolysis of the oxazolidinone ring during storage?

  • Store under inert gas (N₂/Ar) at –20°C.
  • Use desiccants (e.g., molecular sieves) in anhydrous solvents (e.g., THF, DCM).
  • Monitor stability via periodic ¹H NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.